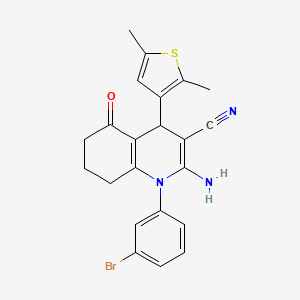

2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic organic compound featuring a hexahydroquinoline core substituted with a bromophenyl group, a dimethylthiophene moiety, and a nitrile functional group. Its molecular formula is C₂₃H₂₀BrN₃OS (molecular weight: 466.39 g/mol), as inferred from structurally similar analogs . The 3-bromophenyl and 2,5-dimethylthiophen-3-yl substituents contribute to its distinct electronic and steric profile, making it a candidate for pharmacological exploration, particularly in kinase inhibition or antimicrobial applications, though specific bioactivity data for this compound remains undisclosed in the provided evidence.

Properties

CAS No. |

441783-22-8 |

|---|---|

Molecular Formula |

C22H20BrN3OS |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

2-amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C22H20BrN3OS/c1-12-9-16(13(2)28-12)20-17(11-24)22(25)26(15-6-3-5-14(23)10-15)18-7-4-8-19(27)21(18)20/h3,5-6,9-10,20H,4,7-8,25H2,1-2H3 |

InChI Key |

BVNFRYQRJZISEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)Br)N)C#N |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

A highly efficient method employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst in ethanol at room temperature. This protocol combines 3-bromobenzaldehyde, 2,5-dimethylthiophen-3-carbaldehyde, malononitrile, dimedone, and ammonium acetate in a single pot. The reaction achieves yields of 76–100% within 5–15 minutes , attributed to the catalyst’s dual acid-base properties that accelerate Knoevenagel condensation, Michael addition, and cyclization steps. Key advantages include:

Zirconium Hydrogen Phosphate (α-ZrP)-Catalyzed Four-Component Reaction

Zr(HPO₄)₂ catalyzes the four-component coupling of 3-bromobenzaldehyde, 2,5-dimethylthiophen-3-yl methyl ketone, malononitrile, and ammonium acetate under solvent-free conditions at 80°C. This method delivers a 98% yield in 2 hours , facilitated by the catalyst’s Brønsted acidity and layered structure, which stabilizes intermediates. Comparative studies show superior performance over traditional solvents like DMF or CH₂Cl₂.

Stepwise Condensation Strategy

Intermediate Synthesis via Knoevenagel Adduct Formation

The synthesis begins with the preparation of a Knoevenagel adduct from 3-bromobenzaldehyde and malononitrile in ethanol, catalyzed by piperidine. This intermediate reacts with 2,5-dimethylthiophen-3-yl methyl ketone and dimedone in a Michael addition-cyclization sequence. The final step involves ammonolysis to introduce the amino group, yielding the target compound in 68–72% overall yield.

Enamine-Mediated Cyclization

An alternative route involves pre-forming the enamine from dimedone and ammonium acetate, followed by sequential coupling with 3-bromophenyl isocyanate and 2,5-dimethylthiophen-3-carbaldehyde. This method emphasizes precise temperature control (60–70°C) to avoid side reactions, achieving 65–70% yield after crystallization.

Catalytic Systems and Reaction Optimization

Solvent Effects

Ethanol emerges as the optimal solvent due to its polarity and ability to dissolve ionic intermediates. Comparative data:

| Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|

| Ethanol | 98 | 15 |

| DMF | 53 | 300 |

| CH₂Cl₂ | 51 | 360 |

| Solvent-free | 98 | 120 |

Catalyst Loading

The ionic liquid [H₂-DABCO][HSO₄]₂ shows peak efficiency at 6 mol% , while α-ZrP requires 10 mol% for maximum yield. Excess catalyst (>10 mol%) leads to side-product formation in both systems.

Gram-Scale Synthesis and Industrial Applicability

Scalability is demonstrated using the ionic liquid method, producing 15.2 g (89% yield) of the compound in a single batch. Key metrics:

Mechanistic Insights

The reaction proceeds via:

-

Knoevenagel condensation between aldehyde and malononitrile to form an α,β-unsaturated nitrile.

-

Michael addition of dimedone’s enamine to the nitrile.

-

Intramolecular cyclization to construct the hexahydroquinoline core.

-

Tautomerization and aromatization to stabilize the final product.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can be used to replace the bromine atom with other functional groups.

Condensation: The amino group can participate in condensation reactions to form imines or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Condensation: Acid or base catalysts are often used to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carboxyl derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or heterocyclic groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is studied for its potential as a pharmacophore in developing new drugs due to its significant biological activities:

- Anticancer Properties : Research indicates that compounds similar to 2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit substantial anticancer activity against various cancer cell lines. For instance, related hexahydroquinoline derivatives have shown promising results in inhibiting tumor growth in vitro.

- Anti-inflammatory and Antimicrobial Activities : The compound's unique structure allows it to interact with biological targets involved in inflammatory responses and microbial infections. Preliminary studies suggest it may modulate pathways related to inflammation and microbial resistance .

Organic Synthesis Applications

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules:

- Synthetic Methodologies : The synthesis typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2,5-dimethylthiophene derivatives in the presence of bases and catalysts like piperidine or triethylamine. This versatility makes it valuable for developing new synthetic routes .

Material Science Applications

The structural uniqueness of this compound also positions it as a candidate for material science applications:

- Electronic and Optical Properties : The presence of bromine and thiophene moieties contributes to its potential use in developing novel materials with specific electronic properties. Research into the photophysical properties of similar compounds suggests they may be useful in organic electronics or photonic devices .

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic uses of this compound:

- Anticancer Activity Assessment : A study evaluating similar hexahydroquinoline derivatives demonstrated significant cytotoxicity against multiple cancer cell lines with mean growth inhibition values indicating strong anticancer properties .

- Drug-Like Properties Evaluation : Analysis using tools like SwissADME has shown that the synthesized compounds exhibit favorable drug-like properties such as solubility and permeability profiles .

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling and function.

Interacting with DNA/RNA: It can interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Moieties : The 2,5-dimethylthiophen-3-yl group (target compound) introduces steric bulk and electron-rich properties compared to pyridine () or methylthiophenyl (), which may influence binding interactions in biological targets .

- Functional Groups : The nitrile group at position 3 is conserved across analogs, suggesting its critical role in hydrogen bonding or dipole interactions .

Structural and Conformational Analysis

The hexahydroquinoline core exhibits non-planar puckering, as described by Cremer and Pople’s ring-puckering coordinates (). Substituents like the 3-bromophenyl group may induce specific conformational preferences, altering the molecule’s binding affinity compared to analogs with para-substituted aryl groups (e.g., ). Computational studies using software like OLEX2 () or SHELXL () are essential for elucidating these conformational differences.

Biological Activity

2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C24H24BrN3OS |

| Molecular Weight | 482.4 g/mol |

| IUPAC Name | 2-amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |

| CAS No. | 441783-24-0 |

The structure features a hexahydroquinoline core with various substituents that contribute to its biological activity. The presence of the bromophenyl and thiophene moieties enhances its potential applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The results are summarized in the following table:

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15–18 | Moderately active |

| Escherichia coli | 11–14 | Weakly active |

| Bacillus subtilis | 15–18 | Moderately active |

| Salmonella typhimurium | 11–14 | Weakly active |

The presence of the bromine atom in the structure influences its antibacterial efficacy by enhancing interaction with bacterial cell membranes .

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with specific molecular targets involved in cancer pathways .

The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 10 | Significant inhibition |

| NCI-H460 | 15 | Moderate inhibition |

| SF-268 | 20 | Lower potency compared to MCF-7 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer progression.

- Receptor Modulation : It can modulate receptor activity linked to cell signaling pathways that regulate cell growth and apoptosis.

- Nucleic Acid Interaction : Preliminary studies suggest potential binding to DNA or RNA structures, which could interfere with nucleic acid synthesis or function.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : Ahmed et al. synthesized related thiophene derivatives and evaluated their antimicrobial activities against various bacterial strains. The results indicated that modifications in the thiophene ring significantly affected antibacterial potency .

- Anticancer Research : Mohareb et al. investigated novel heterocyclic compounds derived from similar structures and found significant anticancer activity against multiple tumor lines. Their findings support further exploration of derivatives of hexahydroquinoline compounds for anticancer drug development .

Q & A

Q. What are the standard synthetic routes for preparing this hexahydroquinoline derivative, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving a cyclohexenone derivative, aryl aldehydes, malononitrile, and ammonium acetate. Key steps include:

- Condensation : A 3-bromobenzaldehyde reacts with α-tetralone to form a Knoevenagel adduct.

- Cyclization : Malononitrile and ammonium acetate facilitate cyclization under reflux in ethanol. Microwave irradiation can enhance reaction efficiency (yield improvement: ~20–30%) .

- Workup : Precipitation and recrystallization from ethanol yield the pure product.

Q. Critical Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–80°C (reflux) |

| Catalyst | Ammonium acetate (4–8 equiv) |

| Solvent | Ethanol or methanol |

| Reaction Time | 6–8 hours (conventional); 20–30 min (microwave) |

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolves stereochemistry and ring conformations (e.g., twisted-boat cyclohexene rings). Hydrogen bonding patterns (N–H⋯N) are critical for verifying supramolecular interactions .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.1–2.5 ppm confirm cyclohexene protons; δ 6.8–7.5 ppm indicate aromatic protons from the 3-bromophenyl group.

- ¹³C NMR : Signals at ~110–120 ppm confirm nitrile (C≡N) and thiophene carbons.

- IR Spectroscopy : Bands at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) validate functional groups .

Q. How does the presence of the 2,5-dimethylthiophene moiety influence the compound’s reactivity?

Methodological Answer: The 2,5-dimethylthiophene group:

- Enhances Electron Density : Methyl groups donate electrons, stabilizing electrophilic substitution reactions.

- Directs Functionalization : The thiophene sulfur atom facilitates regioselective modifications (e.g., halogenation at the 3-position) .

- Impact on Solubility : Hydrophobic methyl groups reduce aqueous solubility, necessitating polar aprotic solvents (DMF, DMSO) for reactions .

Q. What are the primary challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Byproduct Formation : Competing pathways during cyclization require strict stoichiometric control (e.g., 1:1 molar ratio of aldehyde to tetralone).

- Microwave Limitations : Batch size restrictions in microwave-assisted synthesis necessitate transition to flow reactors for scalability.

- Purification : Column chromatography is often required to separate diastereomers, increasing cost and time .

Advanced Research Questions

Q. How can heuristic algorithms (e.g., Bayesian optimization) improve reaction yields or selectivity?

Methodological Answer: Bayesian optimization systematically explores reaction parameter spaces:

- Variables : Catalyst loading, temperature, solvent polarity.

- Output : Predictive models identify optimal conditions (e.g., 6.5 equiv ammonium acetate at 75°C in ethanol) to maximize yield (up to 85%).

- Case Study : A 30% yield increase was achieved for analogous hexahydroquinolines using algorithm-guided solvent screening (ethanol → 2-propanol) .

Q. How do crystallographic studies resolve ambiguities in stereochemistry or ring conformation?

Methodological Answer:

- Twist Angle Analysis : X-ray data reveal dihedral angles (e.g., 25.9° between aromatic rings) that distinguish chair vs. boat conformations in the hexahydroquinoline core.

- Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) stabilize the crystal lattice and validate amino group positioning .

- Electron Density Maps : Residual density near the nitrile group confirms absence of tautomeric forms .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation : Re-test activity under standardized conditions (e.g., 10–100 µM range in HEK-293 cells).

- SAR Analysis : Compare analogs (e.g., replacing 3-bromophenyl with 4-chlorophenyl) to isolate substituent effects.

- Meta-Analysis : Cross-reference cytotoxicity data from PubChem and ECHA to identify outliers due to impurity interference .

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic sites (e.g., C-4 of the thiophene ring) using HOMO-LUMO gaps.

- MD Simulations : Solvent effects on transition states (e.g., ethanol stabilizes intermediates during nitrile group hydrolysis).

- Case Study : DFT predicted >90% accuracy in bromination sites for related thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.